1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine
Overview
Description
1-Acetyl-4-[bis(4-fluorophenyl)methyl]piperazine is a chemical compound with the molecular formula C17H18F2N2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in the synthesis of various pharmaceuticals, particularly those used in the treatment of neurological disorders such as migraines and Alzheimer’s disease .
Mechanism of Action
Target of Action
The primary target of 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine is the CB1 receptor . This receptor is part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as mood, appetite, pain sensation, and memory.
Mode of Action
This compound acts as an inverse agonist at the CB1 receptor . This means it binds to the CB1 receptor and induces a response opposite to that of an agonist. It binds to CB1 more selectively than the cannabinoid receptor type 2 .
Pharmacokinetics
It is known that the compound is formed during the synthesis of flunarizine , suggesting that it may share some pharmacokinetic properties with this drug.
Safety and Hazards
Preparation Methods
The synthesis of 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine typically involves the reaction of piperazine with bis(4-fluorophenyl)methanol under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like N,N-dimethylformamide (DMF). The reaction conditions include moderate temperatures and controlled reaction times to ensure high yields and purity of the product .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
1-Acetyl-4-[bis(4-fluorophenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions are common, where halogenated analogues react with the piperazine derivative to form new compounds.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol and methanol. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Acetyl-4-[bis(4-fluorophenyl)methyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and receptors.
Comparison with Similar Compounds
1-Acetyl-4-[bis(4-fluorophenyl)methyl]piperazine can be compared with other piperazine derivatives, such as:
Flunarizine: Used as a calcium channel blocker for treating migraines.
Lomerizine: Another calcium channel blocker with similar applications.
Aripiprazole: An antipsychotic used in the treatment of schizophrenia and bipolar disorder.
The uniqueness of this compound lies in its specific structural features and its ability to interact with multiple molecular targets, making it a versatile compound in both research and therapeutic contexts .
Properties
IUPAC Name |
1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O/c1-14(24)22-10-12-23(13-11-22)19(15-2-6-17(20)7-3-15)16-4-8-18(21)9-5-16/h2-9,19H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIJHVPRSMFZHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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